N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide
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Overview
Description
N-[3-(2-Pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide is a chemical compound with the molecular formula C18H12F3N3O2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 2 oxygen atoms . The average mass is 359.302 Da and the monoisotopic mass is 359.088165 Da .Scientific Research Applications
Antimycobacterial Agents
A study by Zítko et al. (2018) discussed the design, synthesis, and evaluation of N-(pyrazin-2-yl)benzamides, including derivatives similar in structure to N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide, as potential antimycobacterial agents. These compounds were evaluated against Mycobacterium tuberculosis and several non-tuberculous mycobacterial strains. The findings revealed that some N-pyrazinylbenzamides exhibited lower cytotoxicity and better selectivity compared to their N-phenylpyrazine-2-carboxamide counterparts, highlighting their potential as safer antimycobacterial candidates (Zítko et al., 2018).
Ligands in Ullmann-type Reactions
Damkaci et al. (2014) demonstrated the use of N-phenyl-2-pyridincarboxamide-1-oxide, a compound with structural similarities to the subject compound, as a ligand in Ullmann-type C-N bond formation reactions. This research underscores the compound's utility in facilitating the synthesis of complex organic structures, potentially offering new pathways in synthetic organic chemistry (Damkaci et al., 2014).
Organic Light Emitting Diodes (OLEDs)
Zhang et al. (2016) explored iridium(III) complexes bearing amide ligands similar to this compound for application in green phosphorescent OLEDs. These compounds were found to significantly enhance the photoluminescence quantum yields, indicating their potential to improve the efficiency and performance of OLEDs (Zhang et al., 2016).
Organic Carbonates Formation
Adolph et al. (2015) reported on the synthesis of ionic cobalt(III) complexes using ligands derived from N,N-bis(2-pyrazinecarboxamide)-1,2-benzene. These complexes were tested as catalysts for the formation of organic carbonates from epoxides and CO2, showcasing a novel application in the field of green chemistry and carbon capture technologies (Adolph et al., 2015).
Aromatic Polyamides Synthesis
Yokozawa et al. (2002) presented research on the synthesis of well-defined aromatic polyamides from phenyl 4-(4-octyloxybenzylamino)benzoate, which bears structural resemblance to the compound . This work highlights the compound's relevance in the development of advanced polymeric materials with controlled molecular weights and low polydispersity, potentially beneficial for various industrial applications (Yokozawa et al., 2002).
Mechanism of Action
Target of Action
Similar compounds have been known to target various receptors and enzymes, which play crucial roles in cellular processes .
Biochemical Pathways
Based on the nature of similar compounds, it can be inferred that it might interfere with several biochemical pathways, leading to downstream effects that can alter cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[3-(pyrazin-2-yloxy)phenyl]-3-(trifluoromethyl)benzamide . .
Properties
IUPAC Name |
N-(3-pyrazin-2-yloxyphenyl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O2/c19-18(20,21)13-4-1-3-12(9-13)17(25)24-14-5-2-6-15(10-14)26-16-11-22-7-8-23-16/h1-11H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORGTXIBXFOBPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=CC=C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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